N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-3,4-dimethoxyaniline
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Overview
Description
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group, and finally, the attachment of the dimethoxyaniline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE include:
Tetrazole derivatives: Compounds containing the tetrazole ring, known for their diverse biological activities.
Cyclohexyl derivatives: Compounds with a cyclohexyl group, often used in pharmaceuticals and agrochemicals.
Dimethoxyaniline derivatives: Compounds with the dimethoxyaniline moiety, studied for their potential therapeutic properties.
Uniqueness
The uniqueness of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-4-METHYLCYCLOHEXYL}-3,4-DIMETHOXYANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H33N5O2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]-4-methylcyclohexyl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C25H33N5O2/c1-6-19-9-7-8-18(3)23(19)30-24(27-28-29-30)25(14-12-17(2)13-15-25)26-20-10-11-21(31-4)22(16-20)32-5/h7-11,16-17,26H,6,12-15H2,1-5H3 |
InChI Key |
JBBJGFLPTCNOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCC(CC3)C)NC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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